molecular formula C20H22N4O4S B2463942 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034337-92-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2463942
CAS RN: 2034337-92-1
M. Wt: 414.48
InChI Key: GVLGVGCOEVZRBD-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in many bioactive molecules. It has a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to a pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a benzo[d][1,4]dioxine ring and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. For example, the pyrazole and pyridine rings might be planar due to the conjugated pi system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole, pyridine, benzo[d][1,4]dioxine rings, and the sulfonamide group . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole, pyridine, benzo[d][1,4]dioxine rings, and the sulfonamide group could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds with similar structures have been found to have antimicrobial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-14-17(15(2)24(23-14)20-5-3-4-9-21-20)8-10-22-29(25,26)16-6-7-18-19(13-16)28-12-11-27-18/h3-7,9,13,22H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGVGCOEVZRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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